molecular formula C24H17F3N4O5 B11421346 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11421346
M. Wt: 498.4 g/mol
InChI Key: OPTQSBNFJSELNZ-UHFFFAOYSA-N
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Description

2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes a benzodioxole moiety, a pyridopyrimidine core, and a trifluoromethylphenyl group, making it a subject of interest for various scientific research fields.

Preparation Methods

The synthesis of 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent reaction controls.

Chemical Reactions Analysis

2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide lies in its combination of functional groups, which confer specific chemical and biological properties.

Biological Activity

The compound 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide (C733-0627) is a complex organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities that warrant investigation. This article explores the biological activity of this compound based on existing literature and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight354.32 g/mol
Molecular FormulaC17H14N4O5
LogP0.9657
Polar Surface Area92.373 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The presence of the pyrido[2,3-d]pyrimidine core suggests potential inhibition of kinases and other signaling pathways associated with cancer proliferation and inflammation.

Anticancer Activity

Research indicates that compounds similar to C733-0627 exhibit significant anticancer properties. For instance, studies have shown that related pyrido[2,3-d]pyrimidines can inhibit cell proliferation in various cancer cell lines by targeting the MEK/ERK signaling pathway. This inhibition leads to reduced phosphorylation of ERK1/2 and downstream effectors like p70S6K, which are critical for tumor growth and survival .

In a specific study involving acute biphenotypic leukemia MV4-11 cells, a related compound demonstrated an IC50 value of approximately 0.3 µM, indicating potent antiproliferative effects . This suggests that C733-0627 may similarly impact cancer cell viability.

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. The benzodioxole moiety is known for its role in modulating inflammatory responses, potentially enhancing the therapeutic profile of C733-0627 in inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Case Study on Leukemia Treatment : A study reported that a compound with a similar structure effectively inhibited the proliferation of acute monocytic leukemia cells (MOLM13) at concentrations comparable to those affecting MV4-11 cells. The mechanism involved G0/G1 cell cycle arrest and subsequent apoptosis induction .
  • In Vivo Studies : In xenograft models using BRAF mutant melanoma cell lines, treatment with related pyrido[2,3-d]pyrimidine compounds resulted in dose-dependent tumor growth inhibition. Effective doses ranged from 10 mg/kg to higher concentrations depending on tumor type and genetic background .

Properties

Molecular Formula

C24H17F3N4O5

Molecular Weight

498.4 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H17F3N4O5/c25-24(26,27)16-5-1-2-6-17(16)29-20(32)12-30-21-15(4-3-9-28-21)22(33)31(23(30)34)11-14-7-8-18-19(10-14)36-13-35-18/h1-10H,11-13H2,(H,29,32)

InChI Key

OPTQSBNFJSELNZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(N=CC=C4)N(C3=O)CC(=O)NC5=CC=CC=C5C(F)(F)F

Origin of Product

United States

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